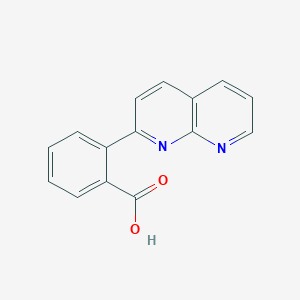

2-(1,8-Naphthyridin-2-yl)benzoic acid

Descripción general

Descripción

2-(1,8-Naphthyridin-2-yl)benzoic acid is a heterocyclic compound that features a naphthyridine ring fused to a benzoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,8-Naphthyridin-2-yl)benzoic acid typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under air atmosphere . Another approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate (Cu(OTf)2) and diethylamine (Et2NH) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,8-Naphthyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydro-naphthyridines, and various substituted naphthyridine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit potent anticancer properties. Specifically, 2-(1,8-naphthyridin-2-yl)benzoic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound induces apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Its derivatives have been tested against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics. This property is attributed to its ability to interfere with bacterial DNA synthesis .

Coordination Chemistry

Metal Complexation

this compound acts as a bidentate ligand in coordination chemistry. It can form stable complexes with transition metals such as copper and zinc. These metal complexes have been studied for their potential applications in catalysis and as therapeutic agents . The stability and reactivity of these complexes are influenced by the electronic properties of the naphthyridine moiety.

| Metal Ion | Complex Formation | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(this compound)] | 5.67 |

| Zn(II) | [Zn(this compound)] | 4.89 |

Biochemical Applications

Proteomics Research

This compound is utilized in proteomics for its role as a biochemical marker. It aids in the identification and quantification of proteins through mass spectrometry techniques. Its unique structure allows for selective binding to specific protein targets, enhancing detection sensitivity .

Fluorescent Probes

The naphthyridine moiety can be modified to create fluorescent probes for biological imaging. These probes are valuable in studying cellular processes and dynamics due to their ability to emit light upon excitation .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. It can be incorporated into polymer matrices to impart desirable properties such as thermal stability and chemical resistance . Research has shown that polymers containing this compound exhibit enhanced mechanical properties compared to their non-functionalized counterparts.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anticancer potential .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed a minimum inhibitory concentration (MIC) lower than that of conventional treatments against resistant bacterial strains .

- Fluorescent Imaging : A research group developed a fluorescent probe based on this compound that successfully labeled specific proteins in live cells, demonstrating its utility in real-time imaging studies .

Mecanismo De Acción

The mechanism of action of 2-(1,8-Naphthyridin-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to enhance the activity of antibiotics by disrupting bacterial cell walls and inhibiting essential enzymes . The compound’s ability to act as a ligand also allows it to form complexes with metal ions, which can be utilized in catalysis and materials science .

Comparación Con Compuestos Similares

Similar Compounds

1,8-Naphthyridine: Shares the naphthyridine core but lacks the benzoic acid moiety.

Quinoline: Similar structure but with a nitrogen atom at a different position in the ring.

Isoquinoline: Another structural isomer with different nitrogen positioning.

Uniqueness

2-(1,8-Naphthyridin-2-yl)benzoic acid is unique due to its combination of the naphthyridine and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2-(1,8-Naphthyridin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core linked to a benzoic acid moiety, which enhances its chemical reactivity and biological interactions. This unique structure allows for versatile modifications that can influence its biological activity.

Primary Target : The primary target of this compound is STAT1 (signal transducer and activator of transcription), which plays a crucial role in mediating cellular responses to cytokines and growth factors. The compound enhances STAT1 activity, potentially leading to various cellular effects such as altered cell growth and apoptosis.

Mode of Action : The compound's interaction with STAT1 suggests its involvement in signaling pathways that regulate immune responses and inflammation. Enhanced STAT1 activity may also contribute to the modulation of antibiotic efficacy against resistant bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its ability to enhance the activity of antibiotics against multi-resistant bacterial strains. In vitro studies have shown that it can effectively inhibit the growth of various pathogens, including those responsible for serious infections .

Antiparasitic Activity

In a study focused on leishmaniasis, derivatives of naphthyridine demonstrated significant antiparasitic activity. Although specific data on this compound in this context is limited, the structural similarities suggest potential efficacy against parasites like Leishmania donovani .

Anticancer Potential

The compound's structural characteristics align it with other naphthyridine derivatives known for their anticancer properties. Studies have shown that naphthyridine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Further research is needed to elucidate the specific anticancer mechanisms of this compound.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of synthesized naphthyridine derivatives, including this compound. The results indicated moderate to good antibacterial efficacy against several strains using an agar dilution method. Molecular docking studies suggested structural compatibility with DNA gyrase B, a target for many antibacterial agents .

Pharmacokinetic Profile

The pharmacokinetics (ADME properties) of this compound are currently under investigation. Early findings suggest that environmental factors such as pH and temperature significantly influence its stability and bioavailability. Understanding these properties will be crucial for developing effective therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Naphthyridine core | Antimicrobial, anticancer |

| Quinoline | Nitrogen atom at different position | Antimicrobial |

| Isoquinoline | Different nitrogen positioning | Varies; less studied than naphthyridines |

Propiedades

IUPAC Name |

2-(1,8-naphthyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)12-6-2-1-5-11(12)13-8-7-10-4-3-9-16-14(10)17-13/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFCCAHDCEFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375556 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178617-49-7 | |

| Record name | 2-(1,8-naphthyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,8-Naphthyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.